molecular formula C12H9ClN2O3 B1424961 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid CAS No. 1255147-31-9

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

Cat. No. B1424961
M. Wt: 264.66 g/mol
InChI Key: UKIFTEMYMAVDFQ-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a chemical compound with the molecular formula C12H9ClN2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is represented by the SMILES string ClC1=CN=C (OC2=CC=CN=C2C)C (C (O)=O)=C1 . The InChI representation is 1S/C12H9ClN2O3/c1-7-10 (3-2-4-14-7)18-11-9 (12 (16)17)5-8 (13)6-15-11/h2-6H,1H3, (H,16,17) .


Physical And Chemical Properties Analysis

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a solid substance . It has a molecular weight of 264.66 .

Scientific Research Applications

1. Industrial Production Methods

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is related to nicotinic acid, an essential nutrient with industrial significance. One of the research focuses is on ecological methods for producing nicotinic acid, emphasizing methods with potential industrial applications. These methods utilize raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki, Nowak, & Orlińska, 2022).

2. Herbicidal Activity and Synthesis

Research has been conducted on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating herbicidal activity against various plants. This research could be relevant for developing new herbicides (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

3. Synthetic Routes and Metabolism Studies

The compound has been synthesized through various routes, such as direct hydroxylation and other sequential processes. These methods are important for understanding its metabolism and transformation (Nemec, Meeker, & Schreiber, 1974).

4. Synthesis of Analogues for Nicotinic Receptors

Studies include the synthesis of compounds like 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, potential ligands for nicotinic receptors. Such research is crucial for developing new pharmaceuticals targeting these receptors (Karimi & Långström, 2002).

5. Synthesis of Nicotinate Esters

Research has also focused on synthesizing alkyl-substituted ethyl nicotinates, highlighting the versatility of nicotinic acid derivatives in chemical synthesis (Paine, 1987).

6. Synthesis of Pseudopeptides

Efforts have been made to synthesize nicotinic acid-based amino acid units, indicating the potential of these compounds in creating novel pseudopeptides with diverse applications (Ovdiichuk, Hordiyenko, Medviediev, Shishkin, & Arrault, 2015).

Safety And Hazards

While specific safety and hazard information for 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is not available, related compounds such as 2-Chloro-3-methylpyridine-5-boronic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-2-(2-methylpyridin-3-yl)oxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-7-10(3-2-4-14-7)18-11-9(12(16)17)5-8(13)6-15-11/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIFTEMYMAVDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2=C(C=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164262
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-[(2-methyl-3-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

CAS RN

1255147-31-9
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-[(2-methyl-3-pyridinyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-[(2-methyl-3-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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